molecular formula C32H30Si2 B12619410 1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene CAS No. 919076-61-2

1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene

Cat. No.: B12619410
CAS No.: 919076-61-2
M. Wt: 470.7 g/mol
InChI Key: GTAXKHNJLXWXLA-UHFFFAOYSA-N
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Description

1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene is a compound that belongs to the class of phenylene ethynylene derivatives. These compounds are known for their unique electronic and optical properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a benzene ring substituted with two phenylethynyl groups, each further substituted with trimethylsilylethynyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene can be synthesized through a multi-step process involving the following key steps :

    Preparation of 1-Iodo-4-(phenylethynyl)benzene: This intermediate is prepared by reacting benzyl phenyl sulfone with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78°C, followed by the addition of 4-iodobenzaldehyde and ClP(O)(OEt)2.

    Formation of 1,4-Bis(trimethylsilylethynyl)benzene: This step involves the reaction of 1,4-diiodobenzene with trimethylsilylacetylene in the presence of Pd(PPh3)4 and CuI in toluene and diisopropylamine at 50°C.

    Final Coupling Reaction: The final product, this compound, is obtained by coupling 1-iodo-4-(phenylethynyl)benzene with 1,4-diethynylbenzene in the presence of Pd(PPh3)4 and CuI in toluene and diisopropylamine at 65°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as described above, with optimizations for large-scale production.

Chemical Reactions Analysis

1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include stannous chloride and di(tert-butyl)aluminium hydride. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Mechanism of Action

The mechanism of action of 1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene involves its interaction with molecular targets through its extended conjugation system. This system allows for efficient electron delocalization, which is crucial for its photoluminescent and electroluminescent properties . The compound’s ability to transport holes in OLEDs is attributed to its molecular structure, which facilitates charge transfer processes.

Comparison with Similar Compounds

1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of phenylethynyl and trimethylsilylethynyl groups, which enhance its photoluminescent and electroluminescent properties.

Properties

CAS No.

919076-61-2

Molecular Formula

C32H30Si2

Molecular Weight

470.7 g/mol

IUPAC Name

trimethyl-[2-[4-[2-[4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane

InChI

InChI=1S/C32H30Si2/c1-33(2,3)25-23-31-19-15-29(16-20-31)13-11-27-7-9-28(10-8-27)12-14-30-17-21-32(22-18-30)24-26-34(4,5)6/h7-10,15-22H,1-6H3

InChI Key

GTAXKHNJLXWXLA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C[Si](C)(C)C

Origin of Product

United States

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